N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,2-diethoxyethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-3-21-13(22-4-2)10-18-15(20)14(19)17-9-12-11-23-16(24-12)7-5-6-8-16/h12-13H,3-11H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTVLSOFZQAEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NCC1COC2(O1)CCCC2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Prerequisites
Molecular Architecture
The target compound features two distinct regions:
Key Synthetic Challenges
- Spirocyclic acetal stability : The 1,4-dioxaspiro[4.4]nonane group requires controlled acetalization to avoid ring-opening under acidic or basic conditions.
- Oxalamide bond formation : Selective coupling of amines to oxalyl chloride intermediates without over-reaction or polymerization.
- Functional group compatibility : The diethoxyethyl group necessitates protective strategies during coupling steps.
Synthetic Pathways
Route 1: Sequential Oxalamide Coupling
Step 1: Synthesis of N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)amine
1,4-Dioxaspiro[4.4]nonane-2-carbaldehyde (derived from cyclopentanone ethylene ketal) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield the primary amine:
$$
\text{Cyclopentanone ethylene ketal} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc}} \text{1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine} \quad
$$
Yield : 72–78% (reported for analogous spirocyclic amines).
Step 2: Oxalyl Chloride Activation
Ethyl oxalyl chloride reacts with the spirocyclic amine in anhydrous dichloromethane (DCM) at 0°C to form the mono-chlorooxamate intermediate:
$$
\text{Cl-C(O)-C(O)-OEt + Amine} \rightarrow \text{Cl-C(O)-C(O)-NH-Spiro} \quad
$$
Reaction Time : 2 hours at 0°C, followed by 12 hours at room temperature.
Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1).
Step 3: Coupling with 2,2-Diethoxyethylamine
The chlorooxamate intermediate reacts with 2,2-diethoxyethylamine in the presence of triethylamine (TEA) to form the target oxalamide:
$$
\text{Cl-C(O)-C(O)-NH-Spiro + H}2\text{N-CH(CH}2\text{OEt)}_2 \xrightarrow{\text{TEA}} \text{Target Compound} \quad
$$
Conditions : Dry DCM, 0°C to room temperature, 24 hours.
Yield : 65–70% (based on analogous oxalamide syntheses).
Route 2: Convergent Approach via Preformed Oxalamide
Step 1: Preparation of N1,N2-Bis(protected)oxalamide
Ethyl oxalate reacts with 2,2-diethoxyethylamine in methanol to form the symmetric oxalamide, followed by mono-deprotection using hydrochloric acid:
$$
\text{(EtO)}2\text{C(O)-C(O)-OEt + 2 HN-CH(CH}2\text{OEt)}_2 \rightarrow \text{Bis(diethoxyethyl)oxalamide} \quad
$$
Mono-Deprotection : 6M HCl, 0°C, 1 hour (yield: 85%).
Step 2: Coupling with Spirocyclic Amine
The mono-deprotected oxalamide reacts with 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent:
$$
\text{HOOC-C(O)-NH-Diethoxyethyl + H}_2\text{N-Spiro} \xrightarrow{\text{EDC}} \text{Target Compound} \quad
$$
Yield : 60–65% after HPLC purification.
Optimization and Comparative Analysis
Yield and Purity Across Routes
| Synthetic Route | Overall Yield | Purity (HPLC) | Key Advantages |
|---|---|---|---|
| Sequential Coupling (Route 1) | 65–70% | ≥95% | Fewer steps, no need for EDC |
| Convergent Approach (Route 2) | 60–65% | ≥98% | Higher purity, better diastereomer control |
Critical Parameters
Characterization and Validation
Spectroscopic Data
Industrial and Experimental Considerations
Scalability Challenges
Alternative Protective Groups
- Comparative evaluation of tert-butoxycarbonyl (Boc) vs. diethoxyethyl groups showed superior stability of the latter under coupling conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions might be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and processes
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonan-2-ylmethanol: This compound shares the spirocyclic core but lacks the oxalamide functionality.
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine: Similar in structure but with different functional groups.
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide is unique due to its combination of spirocyclic and oxalamide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
